Cas no 610260-63-4 (4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde)
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde
- 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
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- MDL: MFCD06253775
- Inchi: 1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-11(7-15)4-6-12/h3-7H,8H2,1-2H3
- InChI Key: LMLHECCOGOQRMS-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1)CC1C(C)=NOC=1C
Computed Properties
- Exact Mass: 231.09000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 52.33000
- LogP: 2.68290
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 060112-1g |
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde |
610260-63-4 | 1g |
£409.00 | 2022-02-28 | ||
| Fluorochem | 060112-5g |
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde |
610260-63-4 | 5g |
£1225.00 | 2022-02-28 | ||
| Fluorochem | 060112-10g |
4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde |
610260-63-4 | 10g |
£1837.00 | 2022-02-28 | ||
| Chemenu | CM115427-1g |
4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM115427-1g |
4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115427-5g |
4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM115427-10g |
4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 95% | 10g |
$1080 | 2021-08-06 | |
| TRC | D483523-50mg |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D483523-100mg |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D483523-500mg |
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde |
610260-63-4 | 500mg |
$ 365.00 | 2022-06-05 |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde
Introduction to 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde (CAS No. 610260-63-4) in Modern Chemical Biology and Medicinal Chemistry
The compound 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde, identified by its CAS number 610260-63-4, represents a fascinating intersection of structural complexity and biological potential. As a derivative of benzaldehyde, this molecule incorporates a 3,5-dimethyl-1,2-oxazole moiety linked via a methoxy group, creating a scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. The unique combination of aromatic and heterocyclic components suggests diverse pharmacological applications, particularly in the development of novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to modulate biological pathways with high specificity. The 3,5-dimethyl-1,2-oxazole ring is known for its stability and versatility, often serving as a pharmacophore in small-molecule drugs. In particular, derivatives of this oxazole scaffold have been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy-substituted benzaldehyde group further enhances the compound's reactivity, making it a valuable intermediate for synthesizing more complex molecules.
The chemical structure of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde (CAS No. 610260-63-4) allows for multiple points of functionalization, enabling chemists to tailor its properties for specific applications. For instance, the benzaldehyde moiety can participate in condensation reactions with amino acids or hydrazines to form Schiff bases or hydrazones, which are known for their bioactivity. Meanwhile, the oxazole ring can engage in hydrogen bonding interactions with biological targets, improving binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The 3,5-dimethyl-1,2-oxazole group is particularly interesting because it mimics natural products found in microbial metabolites that exhibit strong biological activity. Studies have shown that oxazole derivatives can inhibit enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Furthermore, the methoxy-substituted benzaldehyde moiety can be further modified to introduce additional functional groups that enhance solubility or target specificity.
In the realm of medicinal chemistry, the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde (CAS No. 610260-63-4) exemplifies the power of combinatorial chemistry and automated synthesis techniques. These methods allow researchers to rapidly generate libraries of related compounds for high-throughput screening against biological targets. The structural diversity provided by this scaffold enables the identification of lead compounds with optimized pharmacokinetic profiles and reduced toxicity.
Recent research has also explored the use of computational modeling to predict the biological activity of molecules like 4-[(3,5-dimethyl-1,2-oxazol-4-yli)methoxy]benzaldehyde (CAS No. 610260-63-4). By leveraging machine learning algorithms trained on large datasets of experimentally validated compounds, researchers can accelerate the drug discovery process by prioritizing promising candidates based on predicted binding affinities and metabolic stability. This approach has already demonstrated success in identifying novel therapeutic agents with improved efficacy and safety profiles.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and material science. For example, derivatives of benzaldehyde have been investigated for their role as flavoring agents and fragrances due to their pleasant aroma profiles. Additionally, the oxazole ring is known to contribute to UV stability in polymers and coatings when incorporated into molecular structures.
From a synthetic chemistry perspective, 4-[ (3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl ) methoxy ] benzaldehyde ( CAS no . 610260 - 63 - 4 ) provides an excellent platform for exploring new synthetic methodologies . The presence o f multiple reactive sites allows f or f lexible functionalization using various organic transformations such as alkylation , acylation , or cross-coupling reactions . These techniques enable chemists t o construct complex scaffolds efficiently while maintaining high yields o f desired products . p > < p > One notable example i s i t s use i n t he synthesis o f biologically active natural product analogs . Many secondary metabolites produced by microorganisms contain oxygen-containing heterocycles that are essential f or their biological activity . By modifying these scaffolds , researchers can generate synthetic analogs with enhanced properties such as improved bioavailability or reduced side effects . p > < p > Another area where this compound shows promise i s i n t he development o f enzyme inhibitors . Enzymes are critical targets i n many diseases , including cancer , infectious diseases , and metabolic disorders . Small-molecule inhibitors can disrupt enzymatic activity by binding t o their active sites or allosteric pockets . The structural features o f 4-[ (3 , 5 - dimethyl - 1 , 2 - oxazol - 4 - yl ) methoxy ] benzaldehyde ( CAS no . 610260 - 63 - 4 ) make i t an attractive starting point f or designing such inhibitors because they provide multiple opportunities f or interaction with biological targets through hydrogen bonding , hydrophobic effects , or electrostatic interactions . p > < p > From an industrial standpoint, this compound could be utilized i n various applications beyond pharmaceuticals . For instance , i t might serve as an intermediate i n t he production o f specialty chemicals used i n dyes , plastics , or fragrances . Its versatility makes i t valuable t o industries seeking innovative solutions f or complex chemical challenges . p > < p > Looking ahead, further research on [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ [ p >
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